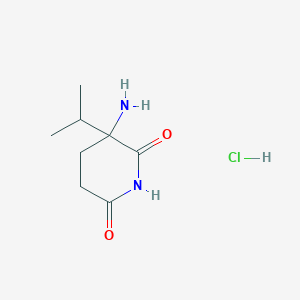

3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride

Description

3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride (CAS: 24666-56-6) is a piperidine-2,6-dione derivative with a molecular formula of C₅H₉ClN₂O₂ and a molecular weight of 164.59 g/mol. It is widely used as a key intermediate in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and immunomodulatory drugs, particularly for its role in binding cereblon (CRBN), an E3 ubiquitin ligase component . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is synthesized via amide coupling reactions, often using reagents like EDC·HCl and HOBt .

Properties

IUPAC Name |

3-amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-5(2)8(9)4-3-6(11)10-7(8)12;/h5H,3-4,9H2,1-2H3,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEYKDMJNXZJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride typically involves the following steps:

Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Addition of Propan-2-yl Group: The propan-2-yl group is added through alkylation reactions.

Formation of Hydrochloride Salt: The final step involves the conversion of the compound into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxo Derivatives: Formed through oxidation reactions.

Reduced Forms: Obtained via reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride finds applications in various fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-propan-2-ylpiperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(S)- and (R)-3-Amino-piperidine-2,6-dione Hydrochloride

These enantiomers share the same core structure but differ in stereochemistry. The (S)-enantiomer (CAS: 25181-50-4) is more commonly utilized in drug development due to its higher affinity for CRBN . In contrast, the (R)-enantiomer (CAS: 1801140-47-5) shows reduced binding efficiency, highlighting the importance of stereochemistry in biological activity .

Benzetimide Hydrochloride (CAS: 24666-56-6)

This compound features a benzyl-substituted piperidine-2,6-dione structure. Unlike 3-amino-3-propan-2-ylpiperidine-2,6-dione, benzetimide acts as an anticholinergic agent and lacks CRBN-binding activity .

2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione Derivatives

These derivatives, such as 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS: 2154356-63-3), incorporate isoindoline moieties. They exhibit potent antiproliferative activity but require longer synthetic routes compared to the target compound .

Functional Analogues in PROTAC Design

4-Hydroxythalidomide Derivatives

These derivatives, synthesized from 3-aminopiperidine-2,6-dione hydrochloride, are critical E3 ligase ligands in PROTACs. Yields vary depending on reaction conditions:

The target compound outperforms analogues like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione (used in benzoacridine-5,6-dione synthesis) in terms of synthetic simplicity and scalability .

CRBN Modulators: 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione

These modulators, derived from homophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride, show IC₅₀ values of <10 μM in cancer cell lines. However, they exhibit lower solubility than the target compound due to bulky substituents .

Biological Activity

3-Amino-3-propan-2-ylpiperidine-2,6-dione; hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C5H9ClN2O2

- Molecular Weight : 164.59 g/mol

- CAS Number : 24666-56-6

The biological activity of 3-Amino-3-propan-2-ylpiperidine-2,6-dione; hydrochloride is attributed to its interaction with various biological targets. Notably, it has been shown to affect cellular pathways involved in cancer and other diseases. The compound acts as an inhibitor of certain enzymes and receptors, which can lead to altered cellular signaling.

Antitumor Activity

Research indicates that 3-Amino-3-propan-2-ylpiperidine-2,6-dione; hydrochloride exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that it effectively reduced cell viability in diffuse large B-cell lymphoma models through its immunomodulatory effects targeting the protein cereblon .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. The following table summarizes the IC50 values against different cancer cell lines:

These values indicate that 3-Amino-3-propan-2-ylpiperidine-2,6-dione; hydrochloride has potent cytotoxic activity across multiple cancer types.

Case Studies

-

Diffuse Large B-cell Lymphoma Treatment

In a clinical setting, patients treated with formulations containing this compound showed significant tumor reduction and improved immune response. The mechanism was linked to the modulation of the cereblon pathway, enhancing the degradation of oncogenic proteins . -

Inhibition of CDK2 Activity

Another study explored the compound's effect on cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. The compound demonstrated dual inhibitory activity against CDK2 and exhibited cytotoxicity in vitro, suggesting its potential as a chemotherapeutic agent .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Toxicological studies have indicated that at higher concentrations, 3-Amino-3-propan-2-ylpiperidine-2,6-dione; hydrochloride can induce cytotoxic effects on normal cells as well. Therefore, careful dosage regulation is necessary during treatment applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-3-propan-2-ylpiperidine-2,6-dione hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a piperidine-2,6-dione scaffold. Introduce the 3-amino group via reductive amination using NaBHCN or catalytic hydrogenation under acidic conditions .

- Step 2 : Alkylate the amino group with propan-2-yl halides (e.g., isopropyl bromide) in the presence of a base like NaCO to achieve regioselective substitution .

- Step 3 : Purify the product via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

- Optimization : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and adjust solvent polarity (e.g., DMF for solubility) to improve yield .

Q. How can the compound’s identity and purity be validated using analytical techniques?

- Analytical Workflow :

- NMR : Confirm structure via H and C NMR. Key signals include δ 2.5–3.0 ppm (piperidine protons) and δ 170–175 ppm (dione carbonyls) .

- HPLC-MS : Use reverse-phase chromatography (USP L61 column) with MS detection to identify impurities (e.g., unreacted intermediates) and quantify purity (>98%) .

- Pharmacopoeial Tests : Perform loss on drying (≤0.5% w/w at 105°C), sulfated ash (≤0.1%), and chloride content titration (AgNO method) to meet regulatory standards .

Q. What strategies mitigate hydrolysis or degradation during storage?

- Stability Protocol :

- Store as a lyophilized powder at -20°C under nitrogen. For aqueous solutions, adjust pH to 3–4 with HCl to prevent deamination .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC for impurities like 3-propan-2-ylpiperidine-2,6-dione .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in asymmetric synthesis of the compound?

- Chiral Resolution :

- Use chiral auxiliaries (e.g., (R)-BINOL) during alkylation to induce stereoselectivity at the 3-position .

- Purify enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and validate using circular dichroism (CD) spectroscopy .

- Challenges : Address racemization during purification by minimizing exposure to basic conditions .

Q. What in vitro models are suitable for evaluating its bioactivity and mechanism of action?

- Pharmacological Models :

- Receptor Binding Assays : Screen for affinity at CNS targets (e.g., NMDA receptors) using radioligand displacement (e.g., H-MK-801) in rat cortical membranes .

- Cell-Based Assays : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced apoptosis), measuring caspase-3 activity via fluorimetry .

Q. How can structure-activity relationships (SAR) guide optimization for therapeutic applications?

- SAR Strategies :

- Modify the propan-2-yl group to bulkier substituents (e.g., cyclopropyl) to enhance blood-brain barrier penetration .

- Replace the dione moiety with a thioamide to improve metabolic stability, and evaluate cytotoxicity in HEK293 cells .

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., glutamate receptors) .

Q. How to resolve contradictions in reported synthetic yields or analytical data?

- Troubleshooting Framework :

- Yield Discrepancies : Compare solvent systems (DMF vs. THF) and catalyst loadings (Pd/C vs. Raney Ni) across studies .

- Analytical Conflicts : Cross-validate impurity profiles using orthogonal methods (e.g., LC-MS vs. H NMR integration) .

- Case Study : If a reported yield of 70% conflicts with your 50%, re-examine reaction stoichiometry or intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.